

Bamifylline: A Technical Overview of its Molecular Characteristics and Mechanisms of Action

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Compound of Interest

Compound Name: Bamifylline

Cat. No.: B195402

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This technical guide provides a comprehensive overview of the molecular and pharmacological properties of **Bamifylline**. The document details its chemical identity, physicochemical properties, and established mechanisms of action, with a focus on its role as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.

Core Molecular and Physicochemical Properties

Bamifylline is a xanthine derivative with a distinct molecular structure that dictates its pharmacological activity. The key quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₇ N ₅ O ₃	[1] [2] [3] [4]
Molecular Weight	385.46 g/mol	[1] [2]
CAS Number	2016-63-9	[2] [3]
IUPAC Name	8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione	[3]

Pharmacological Profile: Dual Mechanism of Action

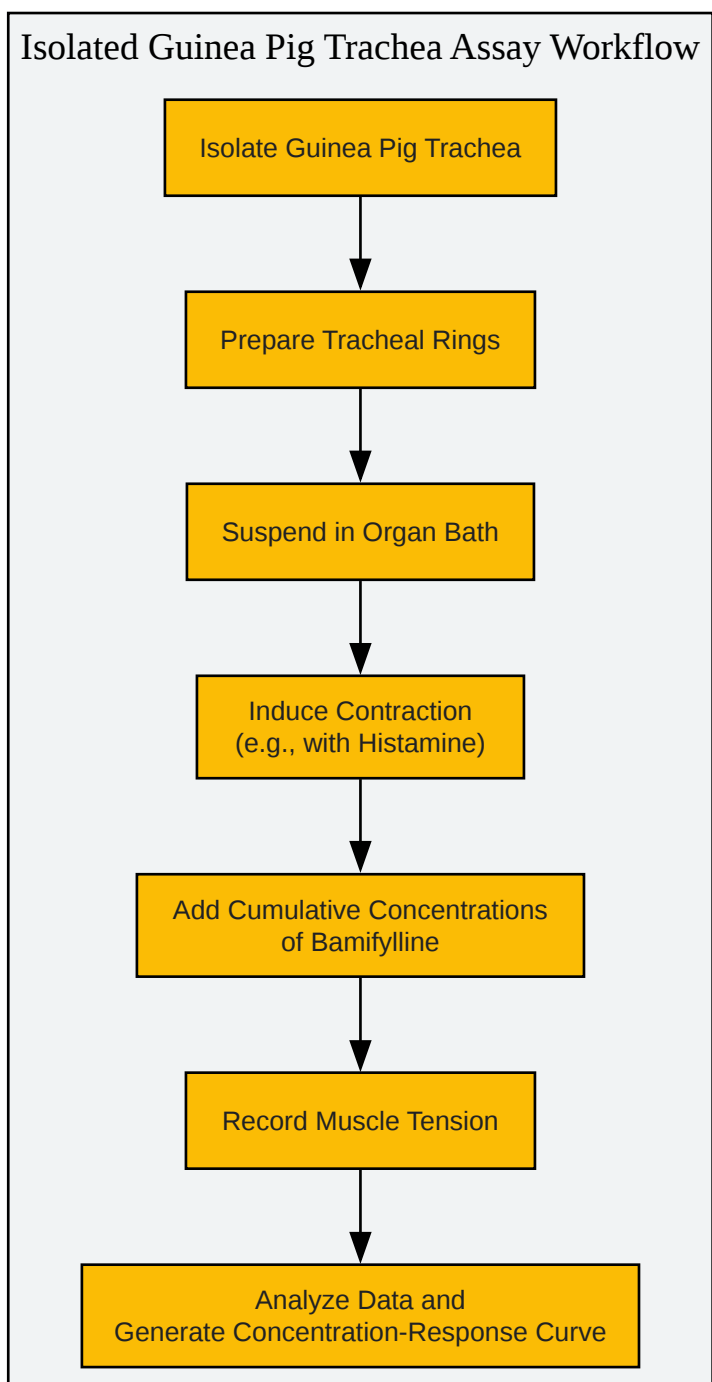
Bamifylline's therapeutic effects, primarily as a bronchodilator, are attributed to two primary signaling pathways. It acts as a selective antagonist of the adenosine A1 receptor and as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.

Adenosine A1 Receptor Antagonism

Bamifylline selectively blocks the adenosine A1 receptor. In the airways, adenosine can induce bronchoconstriction in sensitive individuals. By antagonizing the A1 receptor, **Bamifylline** prevents this effect, leading to bronchodilation.

Phosphodiesterase (PDE) Inhibition

Bamifylline also functions as a non-selective inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDEs, **Bamifylline** increases intracellular cAMP levels, which in turn promotes smooth muscle relaxation in the bronchial passages, further contributing to its bronchodilator effect.



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- To cite this document: BenchChem. [Bamifylline: A Technical Overview of its Molecular Characteristics and Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195402#bamifylline-molecular-formula-and-weight]

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